1-(Trichloroacetyl)indoline
Description
1-(Trichloroacetyl)indoline is a nitrogen-containing heterocyclic compound featuring an indoline core substituted with a trichloroacetyl group at the 1-position. The trichloroacetyl moiety enhances electrophilicity, making it a valuable intermediate for constructing complex molecules, including pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C10H8Cl3NO |
|---|---|
Molecular Weight |
264.5g/mol |
IUPAC Name |
2,2,2-trichloro-1-(2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H8Cl3NO/c11-10(12,13)9(15)14-6-5-7-3-1-2-4-8(7)14/h1-4H,5-6H2 |
InChI Key |
YCLPJGDVOKNNPJ-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(Cl)(Cl)Cl |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The structural uniqueness of 1-(trichloroacetyl)indoline can be highlighted by comparing it with other substituted indoline derivatives (Table 1):
Physicochemical Properties
- Electrophilicity: The trichloroacetyl group in this compound enhances reactivity compared to non-halogenated analogues (e.g., 1-(3-phenylpropanoyl)indoline), facilitating nucleophilic substitutions .
- Solubility : Sulfonylated derivatives (e.g., BSI) exhibit improved aqueous solubility due to the polar sulfonyl group, whereas trichloroacetylated compounds are more lipophilic .
- Stability : Thione derivatives (e.g., 2-indolinethiones) are prone to oxidation, unlike sulfonyl or acyl-substituted indolines .
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